1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate
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Overview
Description
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate is a chemical compound with the molecular formula C9H12N4O3S2 and a molecular weight of 288.349 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate typically involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce the reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated thiadiazole derivatives .
Scientific Research Applications
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives have shown potential as therapeutic agents with anticancer, antiviral, neuroprotective, and cardioprotective activities . In industry, these compounds are used in the development of insecticides, herbicides, and fungicides .
Mechanism of Action
The mechanism of action of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate can be compared with other thiadiazole derivatives such as 3,5-diiodo-1,2,4-thiadiazole and 3,5-dibromo-1,2,4-thiadiazole . These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The unique properties of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate make it a valuable compound for various applications .
Properties
CAS No. |
5380-27-8 |
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Molecular Formula |
C9H12N4O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6) |
InChI Key |
FXQDQNMVXPFVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N |
Origin of Product |
United States |
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